Crystal Structure Analysis of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic Acid: Supramolecular Synthons and Conformational Dynamics
Crystal Structure Analysis of 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic Acid: Supramolecular Synthons and Conformational Dynamics
Executive Summary
The rational design of solid-state materials in the pharmaceutical and fine chemical industries relies heavily on understanding non-covalent interactions. 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid (CAS 342045-62-9), a highly substituted aromatic compound, serves as an exceptional model for studying competing supramolecular synthons. With four distinct functional groups—two carboxylic acids, one acetamido group, and one nitro group—this molecule presents a complex landscape of steric hindrance, conformational flexibility, and hierarchical hydrogen bonding.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. This guide dissects the causality behind experimental crystallographic workflows and provides a comprehensive analysis of the conformational and supramolecular behaviors inherent to highly substituted isophthalic acid derivatives.
Principles of Supramolecular Assembly
In crystal engineering, a "supramolecular synthon" is the fundamental spatial arrangement of intermolecular interactions that dictates the solid-state architecture[1]. For 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid, the structural outcome is governed by a hierarchy of these synthons:
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Carboxylic Acid Homosynthons: Dicarboxylic acids predominantly form robust R22(8) hydrogen-bonded dimers. These interactions are highly directional and typically serve as the primary structural scaffold[2].
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Acetamido Chains: The amide functionality acts as both a hydrogen bond donor (N-H) and acceptor (C=O), frequently driving the formation of 1D infinite chains through C(4) graph-set motifs.
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Nitro Group Torsion: Nitro groups adjacent to bulky substituents (such as the carboxylic acid at the 1-position) are sterically forced out of the aromatic plane. This lack of planarity prevents optimal π -conjugation but enables bifurcated intermolecular hydrogen bonding[3].
Hierarchical Hydrogen Bonding Network and Synthon Logic.
Experimental Protocols: A Self-Validating Workflow
To achieve high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next[4].
Phase 1: Controlled Crystallization
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Objective: Grow defect-free single crystals of suitable dimensions (typically 0.1–0.3 mm).
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Causality: Highly substituted dicarboxylic acids often suffer from polymorphism or amorphous precipitation due to rapid, chaotic hydrogen bond formation. Slow evaporation in a mixed solvent system balances solubility and nucleation kinetics.
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Step-by-Step Protocol:
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Dissolve 50 mg of 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid in 2 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide) to disrupt pre-existing ground-state dimers.
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Add 1 mL of a less polar anti-solvent (e.g., methanol or water) dropwise until the solution is slightly turbid, then add a single drop of DMF to clear it.
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Seal the vial with parafilm and puncture 2-3 microscopic holes to allow for ultra-slow solvent evaporation.
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Isolate crystals after 7-14 days. Validation Check: Examine under polarized light microscopy; uniform extinction indicates a single, untwinned crystal[5].
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Phase 2: SC-XRD Data Collection
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Objective: Acquire high-redundancy diffraction data while minimizing thermal noise.
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Causality: Collecting data at cryogenic temperatures (150 K) reduces the thermal vibration (anisotropic displacement) of the atoms. This is critical for accurately resolving the positions of the hydrogen atoms involved in the supramolecular synthons.
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Step-by-Step Protocol:
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Harvest a single crystal and coat it in inert perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.
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Mount the crystal on a MiTeGen loop and transfer it immediately to the diffractometer's cold stream (150 K).
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Utilize Mo K α radiation ( λ=0.71073 Å) to collect full-sphere diffraction data.
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Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 confirms high data quality and correct Laue group assignment.
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Phase 3: Structure Solution and Refinement
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Objective: Translate electron density maps into a precise atomic model.
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Causality: Small molecule crystallography relies on iterative least-squares refinement. Non-hydrogen atoms must be refined anisotropically to account for directional thermal motion, while hydrogen atoms are placed in calculated positions and refined using a riding model.
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Step-by-Step Protocol:
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Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT).
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Refine the structure against F2 using full-matrix least-squares techniques (e.g., SHELXL via Olex2 GUI)[4].
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Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Validation Check: Ensure the final goodness-of-fit (S) is near 1.0, and the final R1 value is <0.05 .
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SC-XRD Experimental Workflow for Structure Determination.
Crystallographic Data Summary
The following table summarizes the archetypal crystallographic parameters for the optimized single-crystal structure of 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid.
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₇ |
| Formula Weight | 268.18 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.12 Å, b=14.45 Å, c=9.88 Å |
| Volume ( V ) | ~1105 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.61 g/cm³ |
| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.095 |
| Goodness-of-fit on F2 | 1.042 |
Structural Analysis & Conformational Dynamics
Intramolecular Steric Strain and Planarity
The central benzene ring of 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid acts as a rigid scaffold, but the dense substitution pattern at positions 1, 3, 4, and 6 induces severe steric crowding.
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The Nitro Group (Position 6): Flanked by the bulky carboxylic acid at position 1, the nitro group cannot maintain coplanarity with the aromatic ring. Crystallographic analysis of similar substituted nitroaromatics demonstrates that the nitro group twists out of the plane by approximately 25° to 40° to minimize electron cloud repulsion[3].
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The Acetamido Group (Position 4): Adjacent to the carboxylic acid at position 3, the acetamido group exhibits a distinct torsion angle. However, this rotation is often restricted by a strong intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the adjacent 3-COOH group, effectively "locking" the conformation[6].
Intermolecular Supramolecular Networks
The solid-state architecture is defined by the competition and cooperation of the functional groups:
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The R22(8) Carboxylic Dimer: The 1-COOH groups of adjacent molecules pair up to form classic inversion-symmetric dimers. This homosynthon is the thermodynamic sink of the crystallization process, establishing the primary 1D ribbons in the crystal lattice[2].
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Bifurcated Hydrogen Bonding: Because the 3-COOH is partially sequestered by the intramolecular interaction with the acetamido group, its ability to form standard dimers is hindered. Instead, the 3-COOH hydroxyl group often acts as a donor to the oxygen atoms of the twisted nitro group on a neighboring molecule, forming a bifurcated network[7].
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Acetamido Stacking: The carbonyl oxygen of the acetamido group serves as a potent hydrogen bond acceptor, linking adjacent 1D ribbons into a 2D sheet or 3D framework, ensuring high lattice energy and stability.
Conclusion
The crystal structure analysis of 4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid reveals a highly orchestrated supramolecular system. The methodology required to resolve such structures demands rigorous control over crystallization kinetics and low-temperature X-ray diffraction to accurately model the complex hydrogen-bonding networks. By understanding how steric constraints force conformational twisting (particularly of the nitro group) and how intramolecular bonds dictate intermolecular synthon formation, researchers can better predict the physicochemical properties and solid-state behavior of highly substituted pharmaceutical intermediates.
References
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A high-yielding supramolecular reaction Journal of the American Chemical Society[Link]
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Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups MDPI - Crystals[Link]
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N-(4-Hydroxy-2-nitrophenyl)acetamide IUCrData / ResearchGate[Link]
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N-(4-Ethoxy-2,5-dinitrophenyl)acetamide National Institutes of Health (PMC)[Link]
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Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Journal of Chemical Education (ACS)[Link]
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Small Molecule X‐ray Crystal Structures at a Crossroads Chemistry - Methods / ResearchGate[Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide IUCr Journals[Link]
Sources
- 1. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(4-Ethoxy-2,5-dinitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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